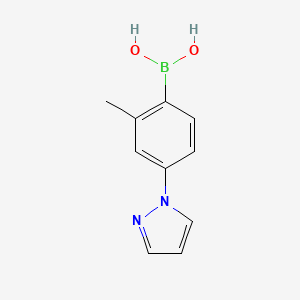

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Vue d'ensemble

Description

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mécanisme D'action

Target of Action

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a type of boronic acid, which is often used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo reactions with boronic acids. For instance, in Suzuki-Miyaura cross-coupling reactions, the targets are typically halogenated organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron group from the boronic acid, allowing the remaining organic moiety to participate in further reactions . In the context of Suzuki-Miyaura cross-coupling, this allows for the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the case of Suzuki-Miyaura cross-coupling, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the processes of protodeboronation and subsequent reactions . For example, in Suzuki-Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, the pH of the reaction environment, and the temperature and pressure conditions under which the reaction is carried out .

Analyse Biochimique

Biochemical Properties

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction is a type of carbon–carbon bond-forming process widely used in organic synthesis . The compound can interact with various enzymes and proteins, although specific interactions have not been fully elucidated .

Molecular Mechanism

It is known to participate in the Suzuki–Miyaura coupling, a reaction that involves the transfer of organoboron compounds to palladium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Boronic esters, such as pinacol boronic esters, are known to be stable and easy to purify .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic processes .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

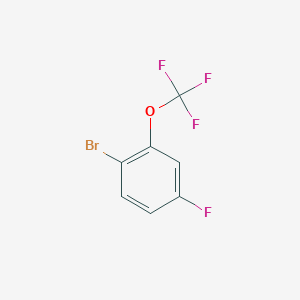

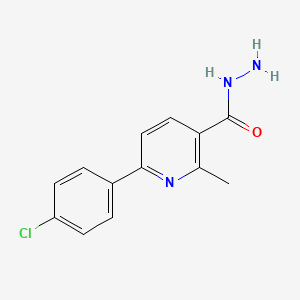

The synthesis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid typically involves the reaction of 2-Methyl-4-bromophenylboronic acid with pyrazole under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

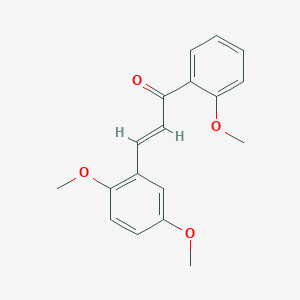

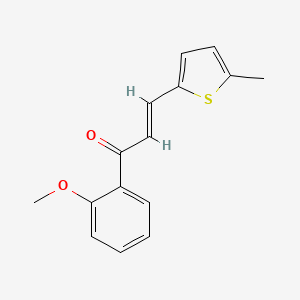

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature around 100°C.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), room temperature.

Protodeboronation: Protic acid (e.g., hydrochloric acid), solvent (e.g., water), room temperature.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Protodeboronation: Corresponding aryl or vinyl compounds without the boronic acid group.

Applications De Recherche Scientifique

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: Boronic acids are known to interact with biological molecules such as sugars and proteins, making them useful in the development of sensors and diagnostic tools.

Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and diabetes.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Comparaison Avec Des Composés Similaires

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be compared with other boronic acids and pyrazole derivatives:

Phenylboronic Acid: Lacks the pyrazole group, making it less versatile in certain synthetic applications.

4-(Pyrazol-1-yl)phenylboronic Acid: Similar structure but without the methyl group, which can affect its reactivity and selectivity.

2-Methylphenylboronic Acid: Lacks the pyrazole group, limiting its applications in certain coupling reactions.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial production.

Propriétés

IUPAC Name |

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUFJWIDOGVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

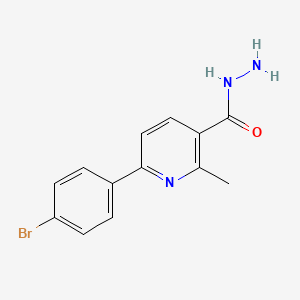

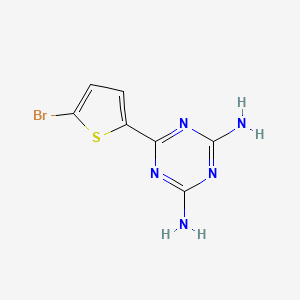

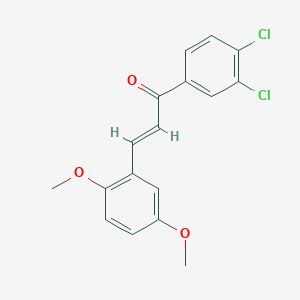

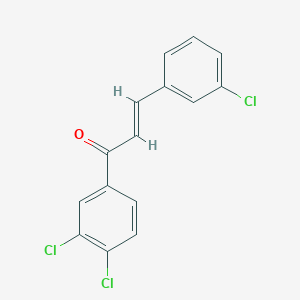

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.